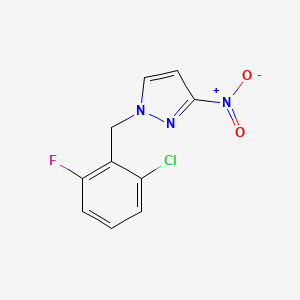

1-(2-氯-6-氟苄基)-3-硝基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

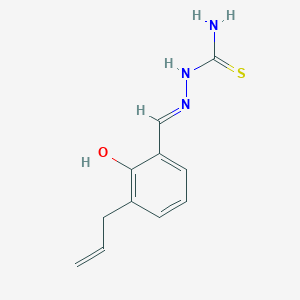

The compound "1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole" is a chemical entity that appears to be related to various heterocyclic compounds synthesized for different applications, including biological activities. Although the exact compound is not directly mentioned in the provided papers, the synthesis and structural analysis of similar compounds have been reported, which can give insights into the possible characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, starting with the formation of the core structure followed by various substitutions. For instance, the synthesis of 1-pyrazol-3-ylbenzimidazoles involves a nucleophilic aromatic displacement, which could be analogous to the synthesis of the target compound . Similarly, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole demonstrates the use of nucleophilic substitution reactions, which might be relevant for the chloro and nitro substitutions on the benzyl and pyrazole rings, respectively .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the crystal structure analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative reveals the presence of intramolecular hydrogen bonding and π-π stacking interactions, which could also be present in the target compound due to the similar substituents .

Chemical Reactions Analysis

The reactivity of such compounds is often characterized by their ability to undergo further chemical transformations. The reported nucleophilic substitution with pyridine in the absence of additional base for the synthesis of benzimidazole derivatives suggests that the target compound might also exhibit similar reactivity patterns, allowing for further functionalization .

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of "1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole" are not provided, related compounds can offer some predictive insights. The presence of electronegative substituents such as chloro, fluoro, and nitro groups typically affects properties like solubility, melting point, and reactivity. For example, the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involves substituents that could influence the lipophilicity and potential biological activity of the compounds . Similarly, the solid-phase synthesis approach used for 6H-pyrano[2,3-f]benzimidazole-6-ones could be indicative of the stability and purity that might be expected for the target compound .

科学研究应用

合成与杂环化学

新型氟代取代化合物合成:一项研究提出了一种氟代取代色烯并[2,3-c]吡唑-和[1]苯并噻吩并[2',3':5,6]吡喃并[2,3-c]吡唑-4(1H)-酮的两步合成工艺。该工艺涉及用氟代取代的 2-氟苯甲酰氯或 3-氯-6-氟-1-苯并噻吩-2-羰基氯处理 1-取代或 1,3-取代的 2-吡唑啉-5-酮,从而形成具有药用化学潜在应用的各种稠合环系 (Holzer 等人,2010).

溶液相和固相合成:研究重点介绍了从 4-氟-3-硝基苯甲酸酯衍生物和 5(3)-氨基-3(5)-取代-1H-吡唑合成 1-吡唑-3-基苯并咪唑的溶液相和固相合成。关键步骤涉及吡唑环的外环氨基对活化氟进行亲核芳香取代,这可能是合成苯并咪唑的多种 1-杂芳基衍生物库的关键反应 (Portilla 等人,2008).

吡唑衍生物偶氮席夫碱的合成:一项研究专注于合成含有偶氮基的新型吡唑席夫碱,并通过各种光谱技术对其进行研究。这项研究对于了解此类化合物的结构和电子性质非常重要,这可能对材料科学或药理学产生影响 (Özkınalı 等人,2018).

取代的 1H-吡唑并[3,4-b]喹啉的区域选择性合成:该研究概述了一种 2-氟苯甲醛与 1H-吡唑-5-胺区域选择性缩合的方法,从而合成了取代的 1H-吡唑并[3,4-b]喹啉。这些化合物具有高荧光强度,已被测试为有机发光二极管的发射器,表明它们在光电器件中具有潜在应用 (Szlachcic 等人,2017).

属性

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-3-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3O2/c11-8-2-1-3-9(12)7(8)6-14-5-4-10(13-14)15(16)17/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXUENUVWRWCBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chloro-6-fluorobenzyl)-3-nitro-1H-pyrazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-butyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2525849.png)

![N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethylpyrimidin-2-yl)guanidine](/img/structure/B2525851.png)

![Methyl 2-[6-(3-chloro-4-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2525853.png)

![(E)-N'-methoxy-N-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide](/img/structure/B2525861.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B2525864.png)

![methyl 3-(5-{[2-(1H-indol-3-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2525870.png)

![N-(diphenylmethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2525871.png)